molecular formula C7H9N3O4 B8285959 1-(2'-Acetoxyethyl)-5-nitroimidazole

1-(2'-Acetoxyethyl)-5-nitroimidazole

Cat. No. B8285959
M. Wt: 199.16 g/mol
InChI Key: KYMBXDBZIASVNV-UHFFFAOYSA-N
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Patent
US04010176

Procedure details

A mixture of 24.25 g. of 1-(2'-acetoxyethyl)-5-nitroimidazole prepared as in Example 4, 15 g. of paraformaldehyde and 150 ml. of dimethylsulfoxide is heated in a sealed tube overnight at 100°-150° C. The dimethylsulfoxide is removed completely at reduced pressure, and the residue is dissolved in water and extracted with chloroform. The chloroform extract is dried and concentrated. The residue is dissolved in ethyl acetate, and the solution is charged on a column of alumina. Elution with ethyl acetate and evaporation of the solvent yields 1-(2'-acetoxyethyl)-2-hydroxymethyl-5-nitroimidazole, m.p. 38°-145° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][N:7]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][N:9]=[CH:8]1)(=[O:3])[CH3:2].[CH2:15]=[O:16]>CS(C)=O>[C:1]([O:4][CH2:5][CH2:6][N:7]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][N:9]=[C:8]1[CH2:15][OH:16])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCN1C=NC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 24.25 g
CUSTOM
Type
CUSTOM
Details
The dimethylsulfoxide is removed completely at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
the solution is charged on a column of alumina
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
with ethyl acetate and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCN1C(=NC=C1[N+](=O)[O-])CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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